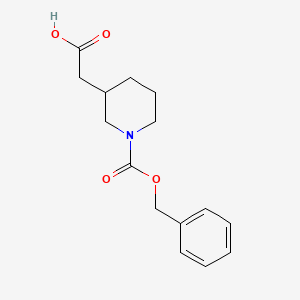

N-Cbz-3-piperidineacetic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Synthesis and Chemical Properties

Enantioselective Synthesis : N1-Cbz piperazic acid, a derivative of N-Cbz-3-piperidineacetic acid, is used in the total synthesis of natural products, offering an efficient pathway to modified piperazates (Papadaki, Georgiadis, & Tsakos, 2020).

Regioselectivity in Biohydroxylations : N-Cbz-protected piperidines exhibit greater regioselectivity in hydroxylations when incubated with Beauveria bassiana, a fungus, suggesting its role in organic synthesis (Aitken, Grogan, Chow, Turner, & Flitsch, 1998).

Pharmacological and Biomedical Applications

GABA Uptake Inhibition : Derivatives of N-Cbz-3-piperidineacetic acid are potent inhibitors of gamma-aminobutyric acid (GABA) uptake, indicating their potential use in neuropharmacology (Ali et al., 1985).

Anticonvulsant Activity : Certain N-Cbz-3-piperidineacetic acid derivatives exhibit anticonvulsant activity, suggesting their potential therapeutic application in seizure disorders (Swinyard, White, Wolf, & Bondinell, 1991).

Neuroprotection in Alzheimer's Disease : N-Cbz-3-piperidineacetic acid derivatives have been evaluated for neuroprotective properties in models related to Alzheimer's disease, showing potential as anti-Alzheimer and anti-stroke compounds (Monjas et al., 2017).

Treatment of Alzheimer's Disease : A CB2 receptor agonist derived from N-Cbz-3-piperidineacetic acid demonstrated a reversal of amyloid-induced memory deficiency, indicating its potential in treating Alzheimer's disease (Wu, Bie, Yang, Xu, Brown, & Naguib, 2013).

Molecular and Structural Analysis

Conformational Analysis : The structure of 1-piperidineacetic acid, related to N-Cbz-3-piperidineacetic acid, has been analyzed using X-ray, FTIR, and ab initio calculations, providing insights into its molecular configuration (Dega-Szafran, Kosturkiewicz, Nowak, Petryna, & Szafran, 2002).

Complexes with Mineral Acids : Studies on 1:1 complexes of 1-piperidineacetic acid with various mineral acids have been conducted, expanding the understanding of its chemical interactions (Dega-Szafran, Dulewicz, & Petryna, 2003).

Miscellaneous Applications

Cannabinoid Receptor Antagonists : Pyrazole derivatives related to N-Cbz-3-piperidineacetic acid have been explored as cannabinoid receptor antagonists, potentially useful in cannabinoid-related therapies (Lan et al., 1999).

Antiepileptic Drug Mechanisms : The antiepileptic drug Carbamazepine, structurally similar to N-Cbz-3-piperidineacetic acid, has been found to inhibit histone deacetylases, revealing a new aspect of its action mechanism (Beutler, Li, Nicol, & Walsh, 2005).

特性

IUPAC Name |

2-(1-phenylmethoxycarbonylpiperidin-3-yl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO4/c17-14(18)9-13-7-4-8-16(10-13)15(19)20-11-12-5-2-1-3-6-12/h1-3,5-6,13H,4,7-11H2,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVOXXKXHRGVDOF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)OCC2=CC=CC=C2)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90401183 |

Source

|

| Record name | {1-[(Benzyloxy)carbonyl]piperidin-3-yl}acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90401183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Cbz-3-piperidineacetic acid | |

CAS RN |

86827-10-3 |

Source

|

| Record name | {1-[(Benzyloxy)carbonyl]piperidin-3-yl}acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90401183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(3-Methylphenyl)methylsulfanyl]aniline](/img/structure/B1275750.png)

![2-[(4-bromophenyl)methyl]-4,4-dimethyl-5H-1,3-oxazole](/img/structure/B1275756.png)

![5-Bromo-2-[(4-bromobenzyl)oxy]benzaldehyde](/img/structure/B1275761.png)

![2-Amino-6-ethyl-5-methyl[1,2,4]triazolo[1,5-A]pyrimidin-7-OL](/img/structure/B1275763.png)